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Introduction
HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera

(PROTAC) designed to overcome resistance to third-generation EGFR inhibitors in non-small

cell lung cancer (NSCLC).[1][2][3][4][5][6] It functions by selectively inducing the degradation of

mutant Epidermal Growth Factor Receptor (EGFR), specifically those harboring the C797S

triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which are a common

mechanism of acquired resistance to osimertinib.[1][2][3][4][5][6] These notes provide a

summary of preclinical data and detailed protocols for the dosage and administration of HJM-
561 in in vivo xenograft models.

Mechanism of Action
HJM-561 is a heterobifunctional molecule consisting of a ligand that binds to mutant EGFR and

another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings

the E3 ligase into close proximity with the mutant EGFR, facilitating the transfer of ubiquitin

molecules to the receptor. The polyubiquitinated EGFR is then recognized and degraded by the

cell's natural disposal system, the proteasome. This targeted degradation removes the

oncogenic signaling driver from the cancer cell, leading to the inhibition of downstream

pathways and suppression of tumor growth.[1][2][3]
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Caption: Mechanism of HJM-561-induced degradation of mutant EGFR.

Data Presentation
In Vivo Efficacy Summary
The antitumor activity of HJM-561 has been demonstrated in both cell-derived xenograft (CDX)

and patient-derived xenograft (PDX) models of NSCLC with acquired resistance to osimertinib.
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Model
Type

Cancer
Model

Treatme
nt

Dosage
Adminis
tration
Route

Dosing
Schedul
e

Result
Referen
ce

CDX

Ba/F3

(EGFR

Del19/T7

90M/C79

7S)

HJM-561 20 mg/kg
Oral

(p.o.)

Once

daily for

18 days

58%

tumor

volume

reduction

[5]

CDX

Ba/F3

(EGFR

Del19/T7

90M/C79

7S)

HJM-561 40 mg/kg
Oral

(p.o.)

Once

daily for

18 days

84%

tumor

volume

reduction

[5]

PDX

EGFR

Del19/T7

90M/C79

7S

HJM-561 40 mg/kg
Oral

(p.o.)

Once

daily for

18 days

67%

tumor

growth

inhibition

(TGI)

[1][7]

Pharmacokinetic Profile
Pharmacokinetic studies in mice have demonstrated the oral bioavailability of HJM-561.

Species Dose
Administr
ation
Route

Cmax AUC
Oral
Bioavaila
bility (%)

Referenc
e

Mouse 10 mg/kg Oral (p.o.)
3677.25

ng/mL

1970.2

h*ng/mL
62.8% [5]

Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation

of HJM-561.
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Protocol 1: In Vivo Efficacy Study in a Cell-Derived
Xenograft (CDX) Model

1. Preparation

2. Implantation

3. Treatment

4. Monitoring & Endpoints

Culture Ba/F3 cells with
EGFR Del19/T790M/C797S

Harvest and count cells

Prepare cell suspension in
media/Matrigel (1:1)

Subcutaneously inject 0.5M cells
into flank of Balb/c nude mice

Monitor mice for tumor growth

Randomize mice when tumors
reach ~150-200 mm³

Prepare HJM-561 formulation

Administer Vehicle or HJM-561
(20 or 40 mg/kg) via oral gavage

Treat once daily for 18 days

Measure tumor volume
(e.g., 2-3 times/week) Monitor body weight

Euthanize mice at study endpoint

Collect tumors for analysis
(e.g., Western blot)
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Caption: Experimental workflow for the HJM-561 CDX model study.

1. Animal Model:

Species: BALB/c athymic (nude) mice.

Sex: Female.

Age: 6-8 weeks at the start of the study.

Housing: Animals should be housed in a specific pathogen-free (SPF) environment with ad

libitum access to food and water. All procedures must be approved and performed in

accordance with institutional animal care and use committee (IACUC) guidelines.

2. Cell Line and Implantation:

Cell Line: Ba/F3 cells engineered to stably express the human EGFR Del19/T790M/C797S

triple mutant.

Implantation:

Culture cells under standard conditions.

Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel Basement

Membrane Matrix.

Subcutaneously inject 0.5 million cells in a volume of 100-200 µL into the right flank of

each mouse.

3. HJM-561 Formulation and Administration:

Formulation Vehicle: A standard vehicle for oral administration of hydrophobic compounds

can be used. A reported formulation consists of:

10% DMSO
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40% PEG300

5% Tween-80

45% Saline

Preparation:

Dissolve HJM-561 in DMSO to create a stock solution.

Add PEG300 and mix thoroughly.

Add Tween-80 and mix.

Finally, add saline to reach the final desired concentration. The solution should be

prepared fresh daily.

Administration:

Monitor tumor growth. When tumors reach an average volume of 150-200 mm³,

randomize mice into treatment groups (e.g., Vehicle, 20 mg/kg HJM-561, 40 mg/kg HJM-
561).

Administer the prepared formulation via oral gavage once daily.

The dosing volume is typically 10 µL/g of body weight.

Continue treatment for the specified duration (e.g., 18 consecutive days).

4. Efficacy Monitoring and Endpoints:

Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate tumor

volume using the formula: (Length x Width²) / 2.

Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an

indicator of toxicity.

Endpoint: The study can be terminated when tumors in the vehicle control group reach a

predetermined size, or at the end of the treatment period. Tumors may be excised for
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pharmacodynamic analysis (e.g., Western blotting to confirm EGFR degradation).

Protocol 2: In Vivo Efficacy Study in a Patient-Derived
Xenograft (PDX) Model
This protocol follows the same general principles as the CDX study, with modifications for the

use of patient-derived tissue.

1. Animal Model:

Use immunocompromised mice suitable for PDX models, such as NOD/SCID or NSG mice,

to ensure successful engraftment.

2. Tumor Implantation:

Obtain fresh tumor tissue from an NSCLC patient with confirmed EGFR

Del19/T790M/C797S mutations under ethically approved protocols.

Implant a small fragment (e.g., 2-3 mm³) of the tumor tissue subcutaneously into the flank of

the mice.

Allow the tumors to grow to a passageable size and then expand the model by passaging

tumor fragments into new cohorts of mice.

For efficacy studies, use established PDX tumors.

3. HJM-561 Formulation and Administration:

The formulation, preparation, and administration route are the same as described in Protocol

1.

Randomize mice with established tumors (e.g., 150-200 mm³) into treatment and vehicle

control groups.

Administer HJM-561 orally at the desired dose (e.g., 40 mg/kg) once daily for the specified

duration.

4. Efficacy Monitoring and Endpoints:
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Monitoring of tumor volume and body weight should be performed as described in Protocol

1.

Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) =

[1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion
HJM-561 is a promising, orally bioavailable PROTAC that effectively targets and degrades

osimertinib-resistant EGFR triple mutants. The provided data and protocols offer a framework

for researchers to conduct preclinical in vivo studies to further evaluate its therapeutic potential.

Adherence to established animal welfare guidelines and rigorous experimental technique is

critical for obtaining reliable and reproducible results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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